molecular formula C22H21F4N5O3 B8192656 (R)-Pirtobrutinib

(R)-Pirtobrutinib

Número de catálogo: B8192656
Peso molecular: 479.4 g/mol
Clave InChI: FWZAWAUZXYCBKZ-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Pirtobrutinib is a small molecule inhibitor that targets Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. This compound is of significant interest due to its potential therapeutic applications in treating various B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pirtobrutinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, under controlled temperatures and inert atmospheres.

Industrial Production Methods: In an industrial setting, the production of ®-Pirtobrutinib is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Purification is achieved through crystallization and chromatography techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions: ®-Pirtobrutinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of ®-Pirtobrutinib.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with different halogen atoms.

Aplicaciones Científicas De Investigación

®-Pirtobrutinib has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on B cell signaling pathways.

    Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in B cell development and function.

    Medicine: Under investigation in clinical trials for the treatment of B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

    Industry: Utilized in the development of targeted therapies for hematological cancers.

Mecanismo De Acción

®-Pirtobrutinib exerts its effects by selectively binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for B cell proliferation and survival. The molecular targets include the ATP-binding site of Bruton’s tyrosine kinase, leading to the suppression of B cell receptor signaling and induction of apoptosis in malignant B cells.

Comparación Con Compuestos Similares

    Ibrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

    Acalabrutinib: A more selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ®-Pirtobrutinib.

    Zanubrutinib: A potent Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.

Uniqueness of ®-Pirtobrutinib: ®-Pirtobrutinib is unique due to its high selectivity for Bruton’s tyrosine kinase and its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. Its distinct chemical structure allows for better binding affinity and specificity, making it a promising candidate for targeted therapy in B cell malignancies.

Propiedades

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
(R)-Pirtobrutinib
Reactant of Route 3
Reactant of Route 3
(R)-Pirtobrutinib
Reactant of Route 4
Reactant of Route 4
(R)-Pirtobrutinib
Reactant of Route 5
(R)-Pirtobrutinib
Reactant of Route 6
(R)-Pirtobrutinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.